テレフタル酸ブチレン

説明

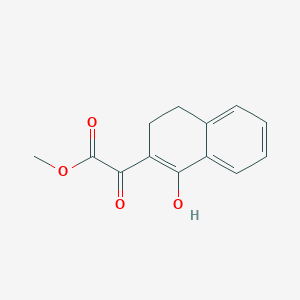

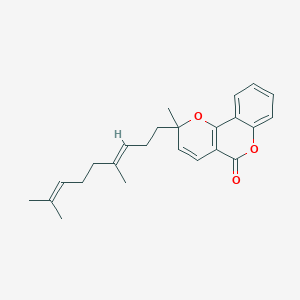

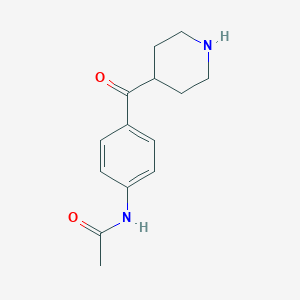

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione, also known as 3,8-Dioxabicyclo[8.2.2]tetradeca-1,10,13-triene-2,9-dione, is a bicyclic dione with a molecular structure of C9H10O4. It is a colorless, crystalline solid with a melting point of 145-147°C. This compound has been studied for its potential as a synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

ポリマーブレンド

ポリ(テレフタル酸ブチレン)(PBT)は脆い材料とみなされており、高い耐衝撃性を要求される特定の用途には適していません . その特性を向上させるために、PBTは熱可塑性ポリウレタン(TPU)などの他のポリマーとブレンドされることがよくあります。 このブレンドは、純粋なPBTよりも高い耐衝撃性を有することが判明していますが、引張強度と曲げ強度は低い .

自動車部品

PBTは、高い引張強度と曲げ強度、高温偏差、低い吸湿性、および良好な寸法安定性を備えています . これらの特性により、自動車の外装部品やボンネット内の部品に使用することができます .

電気部品

PBTは、高温偏差が高く、寸法安定性に優れているため、コネクタやヒューズカバーなどの電気部品に使用されています .

小型家電製品とポンプハウジング

PBTは、高い引張強度と曲げ強度に加えて、吸湿性が低いことから、小型家電製品やポンプハウジングに適した材料となっています .

生分解性ポリマー材料

ポリ(アジピン酸ブチレン-テレフタル酸ブチレン)(PBAT)は、急速に開発が進んでいる熱可塑性分解性プラスチックです . 生分解性ポリマー材料の応用と開発は世界中で大きく拡大しており、生分解性ポリマーの生産能力の継続的な成長を促進しています .

包装分野

2次元MMTナノシートの優れたバリア性能により、ナノコンポジットフィルムの酸素および水蒸気透過性が低下します . MMTとILの相乗効果により、PBATの帯電防止性と抗菌性が向上しました

作用機序

Target of Action

Butylene terephthalate, also known as polybutylene terephthalate (PBT), is a thermoplastic engineering polymer . It is primarily used as an insulator in the electrical and electronics industries . Its primary targets are therefore the materials and components it is designed to insulate and protect.

Mode of Action

PBT is a thermoplastic (semi-)crystalline polymer, and a type of polyester . It resists solvents, shrinks very little during forming, is mechanically strong, heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement), and can be treated with flame retardants to make it noncombustible . Its mode of action is primarily physical, providing insulation and protection through its inherent material properties.

Biochemical Pathways

It can be chemically recycled into biodegradable poly(butylene adipate-co-terephthalate) (pbat) copolyesters . This process involves cyclodepolymerization of postconsumer PBT in dilute solutions to afford cyclic oligo(butylene terephthalate)s (COBTs), which can be further used as monomers together with poly(butylene adipate) (PBA) diols for the synthesis of PBAT .

Result of Action

The primary result of PBT’s action is the provision of effective insulation and protection for electrical and electronic components. It also contributes to the structural integrity of the components it is used in. When chemically recycled into PBAT, it can contribute to environmental sustainability by providing a source of biodegradable polymers .

Action Environment

The efficacy and stability of PBT are influenced by environmental factors such as temperature, humidity, and exposure to solvents. It is heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement) and resists solvents . Like other polyesters, it can be sensitive to uv radiation and may require uv protection if used outdoors . Its stability and efficacy can also be influenced by the specific conditions of its application, such as the electrical or electronic components it is used with.

生化学分析

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and can undergo degradation .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

特性

IUPAC Name |

3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQZNZLOZXSBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616630 | |

| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29278-69-1 | |

| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)

![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)